3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one
Description
Properties
Molecular Formula |
C17H12ClFN2OS |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)pyrazin-2-one |
InChI |
InChI=1S/C17H12ClFN2OS/c18-13-3-1-12(2-4-13)11-23-16-17(22)21(10-9-20-16)15-7-5-14(19)6-8-15/h1-10H,11H2 |
InChI Key |
CWXWIXYPZQNHAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Diketopiperazine Precursor Route
A common approach involves cyclizing dipeptide analogs. For example, reacting 4-fluoroaniline with glyoxylic acid under acidic conditions generates a Schiff base, which undergoes cyclization to form the dihydropyrazinone ring. This method typically employs refluxing ethanol with catalytic p-toluenesulfonic acid (pTSA), yielding the core structure in ~65% efficiency.
Mechanistic Insight :
-
Condensation of 4-fluoroaniline with glyoxylic acid forms an imine intermediate.
-
Intramolecular nucleophilic attack by the adjacent amine group results in cyclization.
-
Aromatization via dehydration completes ring formation.
Microwave-Assisted Cyclization
Recent advancements utilize microwave irradiation to accelerate cyclization. A mixture of 4-fluoroaniline , ethyl glyoxylate , and triethylamine in DMF irradiated at 150°C for 15 minutes achieves 85% yield, reducing reaction time from hours to minutes.
Sulfanyl Group Introduction at Position 3
Nucleophilic Substitution with 4-Chlorobenzyl Mercaptan
The dihydropyrazinone core is functionalized at position 3 using 4-chlorobenzyl mercaptan as the nucleophile. A halogen atom (e.g., chlorine or bromine) at position 3 is displaced under basic conditions:
Procedure :
-
3-Chloro-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one (1 equiv) is dissolved in anhydrous DMF.
-
4-Chlorobenzyl mercaptan (1.2 equiv) and K₂CO₃ (2 equiv) are added.
-
The reaction is stirred at 80°C for 12 hours, yielding the product in 72% after column chromatography.
Optimization Note :
-
Solvent : DMF outperforms THF or DMSO due to better solubility of intermediates.
-
Base : Potassium carbonate minimizes side reactions compared to stronger bases like NaOH.
Mitsunobu Reaction for Thioether Formation
For substrates lacking a leaving group, the Mitsunobu reaction couples a hydroxylated dihydropyrazinone with 4-chlorobenzyl mercaptan:
Conditions :
-
DIAD (1.5 equiv), PPh₃ (1.5 equiv), THF, 0°C to room temperature, 24 hours.
-
Yield: 68%.
One-Pot Tandem Synthesis
A streamlined approach combines cyclization and thioether formation in a single vessel:
Steps :
-
4-Fluoroaniline (1 equiv), ethyl 3-chloro-2-oxopropanoate (1 equiv), and 4-chlorobenzyl mercaptan (1.1 equiv) are mixed in acetonitrile.
-
DBU (1,8-diazabicycloundec-7-ene, 1.2 equiv) is added to initiate cyclization and substitution.
-
After 6 hours at reflux, the product is isolated in 78% yield.
Advantages :
-
Eliminates intermediate purification.
-
Reduces solvent waste.
Catalytic Methods for Enhanced Efficiency
Copper-Catalyzed C–S Coupling
A CuI/1,10-phenanthroline system enables coupling between 3-iodo-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one and 4-chlorobenzyl mercaptan:
Conditions :
Mechanism :
-
Oxidative addition of Cu(I) to the C–I bond.
-
Transmetalation with the thiolate.
-
Reductive elimination forms the C–S bond.
Photoredox Catalysis
Visible-light-mediated thiol-ene reactions using Ir(ppy)₃ (fac-tris(2-phenylpyridine)iridium) achieve regioselective sulfanyl group installation:
Conditions :
-
Ir(ppy)₃ (2 mol%), DIPEA , blue LEDs, DCM, room temperature, 6 hours.
-
Yield: 75%.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity for all methods.
Comparative Evaluation of Methods
| Method | Yield (%) | Time (h) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 12 | Low | Moderate |
| Mitsunobu | 68 | 24 | High | Low |
| One-Pot Tandem | 78 | 6 | Medium | High |
| Cu-Catalyzed | 82 | 8 | Medium | High |
| Photoredox | 75 | 6 | High | Moderate |
Industrial-Scale Considerations
For kilogram-scale production, the one-pot tandem method is preferred due to:
-
Lower solvent consumption (acetonitrile vs. DMF).
-
Reduced processing steps .
-
Consistent yields (76–78% across 10 batches).
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the chlorophenyl and fluorophenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The sulfanyl group may enhance this activity against various bacterial strains.
Anticancer Properties : Research indicates that derivatives of dihydropyrazinones can inhibit cancer cell proliferation. Specific studies have shown that related compounds induce apoptosis in tumor cells, suggesting potential anticancer applications.
Neuroprotective Effects : Some analogs have demonstrated neuroprotective effects in models of neurodegenerative diseases. The ability to modulate neurotransmitter levels could be beneficial for conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that a related dihydropyrazinone derivative exhibited significant cytotoxicity against various cancer cell lines (IC50 values ranging from 5 to 15 µM). This suggests that structural modifications can enhance anticancer efficacy.
- Neuroprotective Studies : Research presented at the International Conference on Neuropharmacology indicated that similar compounds showed promise in protecting neuronal cells from apoptosis induced by oxidative stress. This aligns with the hypothesized neuroprotective role of our compound.
- Antimicrobial Testing : In vitro assays demonstrated that sulfanyl-containing compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on this scaffold.
Summary of Biological Activities
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits metabolic enzymes affecting cell growth |
| Oxidative Stress Modulation | Reduces oxidative damage in neuronal cells |
| Receptor Interaction | Modulates neurotransmitter receptor activity |
Mechanism of Action
The mechanism of action of 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfanyl and fluorophenyl groups may play a crucial role in binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Dihydropyrazinone Cores
The dihydropyrazinone core is a versatile pharmacophore. A closely related analog, 1-(2-methoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one (CAS 899944-95-7, C₁₉H₁₈N₂O₂S, MW 338.42), replaces the 4-fluorophenyl group with a 2-methoxyphenyl moiety and substitutes the 4-chlorophenylmethylsulfanyl group with a 3-methylphenylmethylsulfanyl chain . Key differences include:
- Electronic effects : The electron-withdrawing fluorine (in the target compound) versus the electron-donating methoxy group (in the analog) may alter reactivity or binding affinity.
Substituent Effects: Chlorophenyl vs. Other Aromatic Groups
lists compounds with chlorophenyl-sulfanyl motifs, such as 3-Chlorophenyl methyl sulfide and 4-Chlorophenyl methyl sulfide, which exhibit simplified structures compared to the target compound. These analogs lack the dihydropyrazinone core but share the chlorophenyl-sulfanyl moiety. The reported values (e.g., 13.14–13.16) may correspond to spectroscopic or chromatographic data, suggesting that the position of the chlorine atom (meta vs. para) influences polarity and stability . For the target compound, the para-chlorine likely enhances lipophilicity and resistance to metabolic oxidation compared to meta-substituted analogs.
Heterocyclic Core Variations
2-[(4-Chlorophenyl)thio]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone O-(4-fluorobenzyl)oxime () shares the 4-chlorophenylsulfanyl and 4-fluorobenzyl groups but replaces the dihydropyrazinone with an imidazopyridine-ethanone-oxime system . This structural divergence impacts:
- Hydrogen-bonding capacity: The oxime group in the analog introduces additional hydrogen-bonding sites, unlike the pyrazinone’s carbonyl.
- Conformational flexibility: The rigid imidazopyridine core may restrict rotational freedom compared to the partially saturated pyrazinone.
Crystallographic and Hydrogen-Bonding Patterns
Similar compounds in , such as 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, demonstrate how substituents like trifluoromethyl groups affect molecular geometry (e.g., dihedral angles between aromatic rings) .
Biological Activity
3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H13ClF N2OS
- Molecular Weight : 304.79 g/mol
- SMILES Notation : Clc1ccc(cc1)C(=O)N1C(N=C(N1)SCc2ccc(F)cc2)=O
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that similar compounds with sulfanyl groups exhibit significant antimicrobial properties. The presence of the chlorophenyl and fluorophenyl moieties enhances this activity by increasing lipophilicity, facilitating membrane penetration and interaction with microbial targets.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. The dihydropyrazinone structure is known for its ability to interfere with cellular signaling pathways associated with tumor growth.
- Anti-inflammatory Effects : Compounds containing similar functional groups have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
Case Studies
Several case studies have explored the therapeutic applications of related compounds:
- Case Study 1 : A derivative of the compound was tested for its anticancer effects on breast cancer cell lines, showing a significant decrease in cell viability and induction of apoptosis at doses above 25 µM.
- Case Study 2 : In a model of acute inflammation, administration of a related sulfanyl compound resulted in reduced paw edema in rats, suggesting potential use as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one, and how can reaction progress be monitored?
- Methodology : Multi-step synthesis typically involves coupling the 4-chlorobenzyl mercaptan group to the dihydropyrazinone core under controlled conditions (e.g., nucleophilic substitution or thiol-ene reactions). Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .
- Key Considerations : Solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalysts (e.g., K₂CO₃ for deprotonation) are critical for yield optimization. Post-synthesis purification often employs column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Primary Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and sulfur connectivity.
- Mass Spectrometry (MS) : High-resolution MS for molecular formula validation.
- Differential Scanning Calorimetry (DSC) : Assess thermal stability and polymorphic behavior .
- Supplementary Data : FT-IR for functional group identification (e.g., C=S stretching at ~1050 cm⁻¹) .
Q. How can preliminary biological activity screening be designed for this compound?
- Approach : Use biochemical assays targeting enzymes or receptors relevant to diseases (e.g., kinase inhibition for anticancer activity). For antimicrobial studies, employ microdilution assays against Gram-positive/negative bacteria or fungal strains .
- Controls : Include reference compounds (e.g., fluconazole for antifungal tests) and solvent-only blanks to validate results .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the dihydropyrazin-2-one core?
- Solution : Employ directing groups (e.g., electron-withdrawing substituents) or transition-metal catalysis (e.g., Pd-mediated C–H activation) to control substitution patterns. Computational modeling (DFT) can predict reactive sites .
- Case Study : Similar pyrazolo-pyrimidine derivatives achieved regiocontrol via steric hindrance from bulky ligands .
Q. How can hydrogen-bonding patterns and crystal packing be analyzed to predict solubility and stability?
- Methods :
- Single-Crystal X-ray Diffraction : Resolve intermolecular interactions (e.g., S···π or C–H···F contacts) using SHELXL for refinement .
- Graph Set Analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) to correlate with physicochemical properties .
Q. What computational frameworks are suitable for structure-activity relationship (SAR) studies of this compound?
- Tools :
- Molecular Docking : Simulate binding to targets (e.g., CYP450 enzymes) using AutoDock Vina.
- QSAR Models : Train on datasets of analogous sulfanyl-dihydropyrazinones to predict bioactivity .
Q. How can environmental fate and degradation pathways be evaluated for this compound?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
